molecular formula C18H24O2Si B14716934 Diphenylbis[(propan-2-yl)oxy]silane CAS No. 18056-95-6

Diphenylbis[(propan-2-yl)oxy]silane

Cat. No.: B14716934
CAS No.: 18056-95-6
M. Wt: 300.5 g/mol
InChI Key: QAPWZQHBOVKNHP-UHFFFAOYSA-N
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Description

Diphenylbis[(propan-2-yl)oxy]silane is an organosilicon compound characterized by a central silicon atom bonded to two phenyl groups and two isopropoxy (propan-2-yloxy) groups. Its molecular formula is C₁₈H₂₂O₂Si, with a molecular weight of 298.45 g/mol. This compound belongs to the class of tetraorganosilanes, where the silicon center adopts a tetrahedral geometry. The isopropoxy substituents introduce steric bulk, which influences its reactivity, solubility, and thermal stability.

Synthesis typically involves the condensation of dichlorodiphenylsilane with excess isopropanol under controlled conditions, yielding the target compound alongside hydrochloric acid as a byproduct. Applications include its use as a precursor in silicone polymer synthesis, a crosslinking agent in coatings, and a stabilizing additive in high-temperature materials due to its hydrolytic resistance .

Properties

CAS No.

18056-95-6

Molecular Formula

C18H24O2Si

Molecular Weight

300.5 g/mol

IUPAC Name

diphenyl-di(propan-2-yloxy)silane

InChI

InChI=1S/C18H24O2Si/c1-15(2)19-21(20-16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3

InChI Key

QAPWZQHBOVKNHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenylbis[(propan-2-yl)oxy]silane typically involves the reaction of diphenylsilane with isopropanol in the presence of a catalyst. The reaction proceeds via the substitution of hydrogen atoms on the silicon atom with isopropoxy groups. The general reaction can be represented as follows:

(C6H5)2SiH2+2(CH3)2CHOH(C6H5)2Si(OCH(CH3)2)2+2H2(C_6H_5)_2SiH_2 + 2 (CH_3)_2CHOH \rightarrow (C_6H_5)_2Si(OCH(CH_3)_2)_2 + 2 H_2 (C6​H5​)2​SiH2​+2(CH3​)2​CHOH→(C6​H5​)2​Si(OCH(CH3​)2​)2​+2H2​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common catalysts used in the industrial synthesis include platinum or palladium-based catalysts.

Chemical Reactions Analysis

Types of Reactions

Diphenylbis[(propan-2-yl)oxy]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound back to diphenylsilane.

    Substitution: The isopropoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydride (NaH), to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Diphenylsilane.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Diphenylbis[(propan-2-yl)oxy]silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the field of oncology.

    Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of diphenylbis[(propan-2-yl)oxy]silane involves its interaction with molecular targets through the formation of stable complexes. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and other electronegative atoms, facilitating its incorporation into various molecular structures. This property is particularly useful in drug delivery systems, where the compound can enhance the stability and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison
Compound Molecular Formula CAS Number
This compound C₁₈H₂₂O₂Si Not available
Diethoxydiphenylsilane C₁₆H₂₀O₂Si 2553-19-7
Diphenylbis(0-methallyl)silane C₂₂H₂₈Si Not reported
Table 2: Reactivity Insights
Compound Reaction Environment Product Characteristics
Diphenylbis(0-methallyl)silane H₂Sₓ in solution Orange-red polymer (mol. wt. ~1052)
Diethoxydiphenylsilane Hydrolysis Silanol intermediates

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